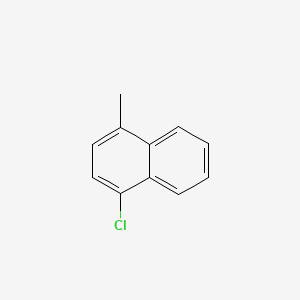

1-Chloro-4-methylnaphthalene

Description

Properties

IUPAC Name |

1-chloro-4-methylnaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9Cl/c1-8-6-7-11(12)10-5-3-2-4-9(8)10/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQJHYFXSTUSHMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C2=CC=CC=C12)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20314954 | |

| Record name | 1-chloro-4-methylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20314954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17075-39-7 | |

| Record name | 17075-39-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=290426 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-chloro-4-methylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20314954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Chloromethylation of Naphthalene Derivatives Using Paraformaldehyde and Hydrochloric Acid

One of the most established methods to prepare 1-chloromethyl naphthalene derivatives, including 1-chloro-4-methylnaphthalene, involves the chloromethylation of naphthalene or substituted naphthalenes using paraformaldehyde and hydrochloric acid in the presence of Lewis acids and phase transfer catalysts.

- Raw Materials: Naphthalene or methyl-substituted naphthalenes, paraformaldehyde, hydrochloric acid (42–43% mass concentration).

- Catalysts: A mixture of ferric chloride (FeCl3) and cupric chloride (CuCl) as Lewis acids.

- Phase Transfer Catalysts: Benzyl trimethyl ammonium chloride and/or benzyl triethyl ammonium chloride.

- Reaction Conditions: Heating at 35–45 °C for approximately 3 hours.

- Purification: Post-reaction, the crude product is washed with potassium carbonate solution and water, then recrystallized from alcohol solvents such as absolute ethanol or anhydrous methanol.

- High yield (up to ~97%) and high purity (up to 99.6%) of the final product.

- Reduced reaction time and temperature compared to older methods.

- Simplified post-reaction processing without the need for energy-intensive distillation.

- Improved safety and economic efficiency.

Representative Data from Patent Examples:

| Example | Naphthalene (g, mol) | Paraformaldehyde (g, mol) | FeCl3 (g, mol) | CuCl (g, mol) | Phase Transfer Catalyst (g, type) | HCl Solution (g, % mass) | Temp (°C) | Time (h) | Yield (%) | Purity (%) | Solvent for Crystallization | Drying Conditions |

|---|---|---|---|---|---|---|---|---|---|---|---|---|

| 1 | 128 (1) | 60 (2) | 33.25 (0.02) | 21.35 (0.01) | 2.28 (benzyl triethyl ammonium chloride) | 257.6 (42.5%) | 45 | 3 | 95.2 | 98.3 | Anhydrous methanol | 6 h, 20 mmHg, 33 °C |

| 2 | 128 (1) | 75 (2.5) | 33.74 (0.023) | 22.3 (0.017) | 1.86 (benzyl trimethyl ammonium chloride) | 214.7 (42.5%) | 35 | 3 | 97.1 | 99.6 | Absolute ethanol | 5 h, 25 mmHg, 35 °C |

These examples demonstrate the robustness of the method across slightly varied conditions, maintaining high efficiency and product quality.

Chlorination of (Hydroxymethyl) Naphthalene Intermediates Using Thionyl Chloride

Another synthetic route involves the initial reduction of naphthalene aldehydes to their corresponding (hydroxymethyl) derivatives, followed by chlorination using thionyl chloride (SOCl2).

- Step 1: Reduction of 2-methoxy-1-naphthaldehyde or related substituted naphthalenes with sodium borohydride (NaBH4) in tetrahydrofuran (THF) at 0 °C to room temperature to yield (hydroxymethyl) naphthalene derivatives.

- Step 2: Treatment of the resulting alcohol with thionyl chloride in dichloromethane (CH2Cl2) at 0 °C to room temperature, converting the hydroxyl group into a chlorine substituent.

- High yields reported for both steps, e.g., 93% for reduction and 96% for chlorination.

- The products are isolated as solids and purified by silica gel chromatography.

| Compound | Step | Reagents/Conditions | Yield (%) | Physical State |

|---|---|---|---|---|

| (2-Methoxynaphthalen-1-yl)methanol | Reduction | NaBH4 in THF, 0 °C to RT, overnight | 93 | Yellow solid |

| 1-(Chloromethyl)-2-methoxynaphthalene | Chlorination | SOCl2 in CH2Cl2, 0 °C to RT, overnight | 96 | Yellow solid |

This method is particularly useful for synthesizing chloromethyl naphthalenes with additional substituents such as methoxy or methyl groups, including this compound analogs.

Comparative Analysis of Preparation Methods

| Feature | Paraformaldehyde/HCl Method | Hydroxymethyl Chlorination Method |

|---|---|---|

| Starting Material | Naphthalene or substituted naphthalene | Naphthalene aldehyde derivatives |

| Key Reagents | Paraformaldehyde, HCl (42-43%), FeCl3/CuCl, phase transfer catalyst | NaBH4 (reduction), SOCl2 (chlorination) |

| Reaction Conditions | Mild heating (35-45 °C), 3 hours | Low temperature to RT, overnight |

| Yield | 95-97% | 90-96% |

| Purity | Up to 99.6% | High purity after chromatography |

| Post-Reaction Workup | Washing, crystallization from alcohol | Extraction, chromatography |

| Advantages | Simple, energy-efficient, scalable, environmentally friendly | Versatile for substituted naphthalenes |

Research Findings and Optimization Insights

- The use of a mixture of ferric chloride and cupric chloride as Lewis acids enhances the catalytic efficiency, reducing reaction time and increasing yield.

- The phase transfer catalysts (benzyl trimethyl ammonium chloride or benzyl triethyl ammonium chloride) improve the reaction interface between aqueous and organic phases, facilitating chloromethylation.

- The hydrochloric acid concentration at 42-43% mass is optimal for balancing reactivity and safety.

- Crystallization from alcohol solvents (ethanol or methanol) provides an efficient purification step, avoiding energy-intensive distillation.

- Control of temperature ramping and crystallization time is critical for maximizing purity and yield.

Summary Table of Optimized Preparation Conditions for this compound

| Parameter | Optimal Range/Value | Notes |

|---|---|---|

| Naphthalene to Paraformaldehyde Molar Ratio | 1:2 to 1:2.5 | Slight excess of paraformaldehyde improves yield |

| Lewis Acid Composition | FeCl3 : CuCl = 1 : 0.5–1 | Mixture enhances catalytic activity |

| Phase Transfer Catalyst | Benzyl trimethyl or triethyl ammonium chloride | 0.01 mol per mol naphthalene |

| Hydrochloric Acid Concentration | 42–43% mass | Acts as chlorine source and co-catalyst |

| Reaction Temperature | 35–45 °C | Lower temperature favors safety and selectivity |

| Reaction Time | 3 hours | Sufficient for complete chloromethylation |

| Crystallization Solvent | Absolute ethanol or anhydrous methanol | Efficient purification step |

| Drying Conditions | 20–25 mmHg, 33–35 °C, 5–6 hours | Vacuum drying to remove residual solvent |

Chemical Reactions Analysis

1-Chloro-4-methylnaphthalene undergoes various chemical reactions, including:

Substitution Reactions: It can participate in halogen substitution reactions, where the chlorine atom can be replaced by other substituents.

Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reagents and conditions used.

Oxidation Reactions: It can undergo oxidation to form various oxidized products, although specific details on these reactions are less commonly documented.

Scientific Research Applications

1-Chloro-4-methylnaphthalene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology and Medicine: While specific biological applications are not extensively documented, compounds similar to this compound are often explored for their potential biological activities.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Chloro-4-methylnaphthalene involves its interaction with various molecular targets, depending on the specific reaction or application. For example, in substitution reactions, the chlorine atom can be replaced by nucleophiles, leading to the formation of new compounds . The exact pathways and molecular targets can vary based on the specific conditions and reagents used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physical Properties

The following table compares key properties of 1-chloro-4-methylnaphthalene with analogous chlorinated and methylated naphthalenes:

Key Observations:

- This contrasts with 1-chloronaphthalene, where the absence of a methyl group allows for more straightforward electrophilic substitution.

- Boiling Points: Chlorinated naphthalenes generally exhibit higher boiling points than their non-chlorinated counterparts. However, the methyl group in this compound may further increase molecular weight and intermolecular forces compared to 1-chloronaphthalene.

Toxicological and Environmental Considerations

Biological Activity

1-Chloro-4-methylnaphthalene (C11H9Cl) is a chlorinated aromatic hydrocarbon that has garnered attention due to its potential biological activities and environmental implications. This article provides a comprehensive overview of its biological activity, including toxicity, mutagenicity, and metabolic pathways, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is a derivative of naphthalene, characterized by the presence of a chlorine atom and a methyl group on the naphthalene ring. Its chemical structure can be represented as follows:

Acute Toxicity

The acute toxicity of this compound has been studied in various animal models. The compound exhibits moderate toxicity, with reported lethal doses (LD50) varying based on the route of administration. For instance, studies indicate that oral LD50 values in rats range from 500 to 1000 mg/kg .

| Route of Administration | LD50 (mg/kg) |

|---|---|

| Oral | 500 - 1000 |

| Dermal | >2000 |

| Inhalation | Not established |

Chronic Toxicity and Carcinogenicity

Long-term exposure to this compound has been associated with various health risks. It is classified as a possible human carcinogen based on animal studies that show tumorigenic effects in rodents . Notably, the compound has been linked to liver and kidney damage, as well as hematological changes such as methemoglobinemia in Fischer rats .

Mutagenicity and Genotoxicity

Research indicates that this compound may possess mutagenic properties. In vitro assays have demonstrated its ability to induce chromosomal aberrations in Chinese hamster ovary (CHO) cells and sister chromatid exchanges, suggesting a potential for genotoxicity . The compound's structural similarities to other known mutagens further support these findings.

Metabolism and Pharmacokinetics

The metabolism of this compound involves several pathways, primarily through cytochrome P450 enzymes. Studies have shown that upon exposure, the compound undergoes oxidation and conjugation reactions leading to the formation of various metabolites. The primary metabolic pathway identified includes:

- Oxidation : Conversion to hydroxylated metabolites.

- Conjugation : Formation of glucuronides and sulfates.

These metabolites can be detected in urine following exposure, indicating significant systemic absorption .

Environmental Impact

This compound is not only a concern for human health but also poses environmental risks. It has been detected in various environmental matrices, including soil and water bodies, raising concerns about its persistence and bioaccumulation potential. The compound's toxicity to aquatic organisms has been documented, with adverse effects observed in fish species exposed to contaminated water .

Case Studies

Several case studies have highlighted the biological effects of this compound:

- Occupational Exposure : A study involving workers exposed to high concentrations of chlorinated naphthalenes reported symptoms consistent with chemical poisoning, including respiratory distress and hematological abnormalities .

- Environmental Monitoring : Research conducted near industrial sites revealed elevated levels of this compound in groundwater, correlating with increased incidences of liver tumors in local wildlife populations .

Q & A

Q. What experimental models and endpoints are recommended for assessing systemic toxicity of 1-Chloro-4-methylnaphthalene?

To evaluate systemic toxicity, prioritize laboratory mammals (e.g., rodents) using inhalation, oral, or dermal exposure routes. Key endpoints include:

- Hepatic effects : Measure serum ALT/AST levels and conduct histopathological analysis of liver tissue.

- Respiratory effects : Perform lung function tests and histological examination of bronchial tissues.

- Renal effects : Monitor blood urea nitrogen (BUN), creatinine, and kidney histology.

These parameters align with inclusion criteria for toxicity studies of naphthalene derivatives, as outlined in Table B-1 .

Q. How should researchers design a literature search strategy for health effects data on this compound?

Use multidisciplinary databases (PubMed, TOXCENTER, NTRL) with search terms including CAS numbers, synonyms, and MeSH headings (e.g., "chlorinated naphthalenes," "toxicokinetics"). Augment with grey literature (government reports, theses) and regulatory documents. Filter studies published post-2003 to update older toxicological profiles . For reproducibility, replicate query strings from Table B-2/B-3, which include chemical-specific keywords and exposure pathways .

Q. What biomarkers are relevant for detecting human exposure to this compound?

While direct biomarkers for this compound are understudied, analogous chlorinated naphthalenes suggest:

- Urinary metabolites : Monitor hydroxylated or glutathione-conjugated derivatives via LC-MS.

- Blood adducts : Identify protein/DNA adducts using immunoassays or mass spectrometry.

Include occupational populations (e.g., industrial workers) in biomonitoring studies to assess exposure gradients .

Advanced Research Questions

Q. How can contradictions between in vitro and in vivo toxicity data for this compound be resolved?

Follow a systematic review framework:

Identify outcomes of concern : Compare cytotoxicity (e.g., IC50) in cell lines with in vivo organ-specific effects.

Assess risk of bias : Use questionnaires (Tables C-6/C-7) to evaluate study design (e.g., dose randomization, blinding) .

Rate confidence : Assign "High," "Moderate," or "Low" confidence based on reproducibility and mechanistic plausibility .

Cross-validate : Reconcile discrepancies using physiologically based pharmacokinetic (PBPK) modeling to extrapolate in vitro dosimetry to in vivo scenarios.

Q. What methodologies integrate epidemiological and experimental data to establish causality in toxicity?

Adopt the ATSDR’s 8-step systematic review process:

Problem formulation : Define exposure routes (e.g., inhalation) and health outcomes (e.g., hepatic damage).

Data extraction : Tabulate dose-response relationships from human cohort studies and animal models.

Outcome prioritization : Rank outcomes by severity and consistency across studies.

Evidence synthesis : Combine human observational data (e.g., case-control studies) with controlled animal experiments to infer causality .

Q. What analytical techniques optimize detection of this compound in environmental matrices?

- Gas Chromatography-Mass Spectrometry (GC-MS) : Use non-polar columns (e.g., DB-5) with temperature ramps (40°C to 260°C) for separation .

- High-Performance Liquid Chromatography (HPLC) : Pair with UV detection for aqueous samples (e.g., groundwater).

- Quality Control : Include certified reference materials (e.g., EPA 8270 standards) to validate recovery rates .

Q. How does this compound’s structure influence its environmental persistence and degradation pathways?

The chlorine substituent increases electrophilicity, promoting:

- Photodegradation : Monitor UV-induced cleavage of the C-Cl bond via HPLC.

- Microbial metabolism : Conduct soil microcosm studies to identify bacterial metabolites (e.g., dechlorinated intermediates).

Prioritize media-specific monitoring (air, sediment) using frameworks from Appendix B .

Data Contradiction Analysis

Q. How should researchers address variability in reported NOAELs (No Observed Adverse Effect Levels) across studies?

Meta-regression : Adjust for confounding variables (e.g., species-specific metabolic rates).

Sensitivity analysis : Exclude studies with high risk of bias (e.g., inadequate randomization) .

Dose normalization : Convert administered doses to metabolically effective doses using allometric scaling.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.